molecular formula C7H7FIN B1447139 2-Fluoro-5-iodo-4-methylaniline CAS No. 1820711-20-3

2-Fluoro-5-iodo-4-methylaniline

Cat. No. B1447139
M. Wt: 251.04 g/mol
InChI Key: OEERMEPVDPEFFX-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methylaniline is a chemical compound with the CAS Number: 1820711-20-3 . It is also known by the synonyms 4-Amino-5-fluoro-2-iodotoluene and 2-Fluoro-5-iodo-p-toluidine . It has a molecular weight of 251.04 .


Physical And Chemical Properties Analysis

2-Fluoro-5-iodo-4-methylaniline is a solid at ambient temperature . It has a molecular weight of 251.04 .

Scientific Research Applications

Metabonomic Assessment in Toxicology

2-Fluoro-4-methylaniline, a related compound to 2-Fluoro-5-iodo-4-methylaniline, has been used in metabonomic studies to assess the toxicity of xenobiotics in earthworms. High-resolution 1H nuclear magnetic resonance (NMR) spectroscopy was used to identify biochemical changes induced by toxicants, showing potential as biomarkers for xenobiotic toxicity (Bundy et al., 2002).

Liver Microsomal Metabolism

Research on the metabolism of 2-fluoro-4-methylaniline in rat liver microsomes has been conducted, identifying various metabolites such as benzyl alcohols, benzaldehydes, and hydroxylamines. This study provides insights into the metabolic pathways and potential toxicological effects of halogenated anilines (Boeren et al., 1992).

Synthesis of Antiviral Nucleosides

2-Fluoro-5-iodo-4-methylaniline derivatives have been synthesized for potential application in antiviral drugs. These compounds, such as 2'-fluoro-5-iodo-ara-C (FIAC), have shown potent in vitro activity against herpes simplex virus (Watanabe et al., 1983).

Synthesis of HIV Inhibitors

Research has focused on the synthesis of key intermediates like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, derived from compounds similar to 2-Fluoro-5-iodo-4-methylaniline, for developing inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).

Catalysis in Chemical Synthesis

Fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been synthesized using precursors like fluorous imidazolium salts. These compounds, closely related to 2-Fluoro-5-iodo-4-methylaniline, are used as catalysts in the formylation and methylation of amines, utilizing CO2 as a C1 building block (Yang et al., 2015).

Therapeutic Agents and Antitumor Activity

Compounds like 2-fluoro-5-iodo-4-methylaniline have been investigated in the synthesis of novel therapeutic agents, particularly in the development of antitumor compounds. These studies focus on creating derivatives with enhanced activity against specific cancer cell lines (McCarroll et al., 2007).

High-Affinity Nucleobase-Specific Hybridization Probes

Research into nucleoside synthesis has led to the development of high-affinity nucleobase-specific hybridization probes, where compounds like 3-fluoro-6-methylaniline, structurally similar to 2-Fluoro-5-iodo-4-methylaniline, have been used (Aro-Heinilä et al., 2019).

Peroxidase and Peroxidase-Couplers Reactions

In the study of peroxidase and peroxidase-coupler reactions, organo-fluoro compounds like 2-fluoro-4-methylaniline have been utilized in assays involving fluoride ion-selective electrodes (Siddiqi, 1982).

Molecular Complexes and Color Change

4-Iodo-2-methylaniline, a compound structurally similar to 2-Fluoro-5-iodo-4-methylaniline, has been used in the study of molecular complexes. These studies focus on color changes due to molecular disorder and proton transfer in multi-component molecular complexes (Jones et al., 2014).

Aliphatic C-H Fluorination

Fluorine's introduction into organic compounds, including derivatives of 2-Fluoro-5-iodo-4-methylaniline, has been explored using catalysts like manganese porphyrin complexes. This research has implications for the development of fluorinated drugs and agrochemicals (Liu et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-5-iodo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEERMEPVDPEFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-iodo-4-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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